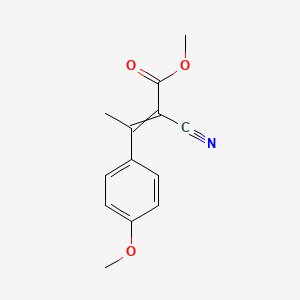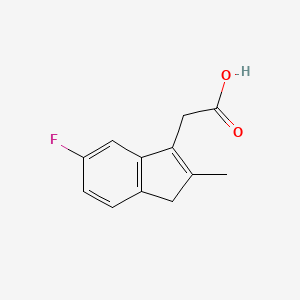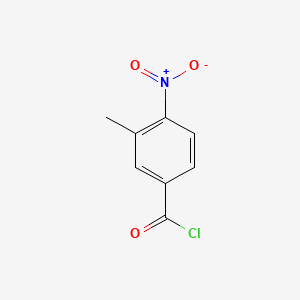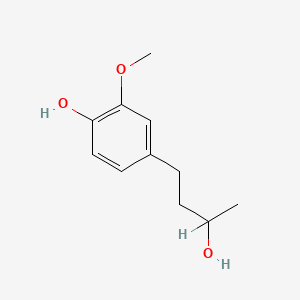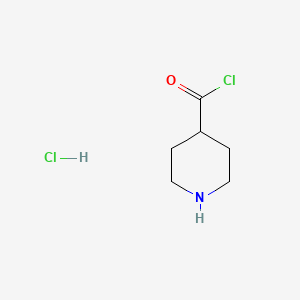
1-(2,3-二甲苯基)-5-氧代吡咯烷-3-羧酸
描述
The compound "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid with specific substitutions on the phenyl and pyrrolidine rings. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives often involves multi-step reactions, starting from basic building blocks like ketones, aldehydes, and nitriles. For instance, the synthesis of hypoglycemic agents in the form of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the reaction of sodium enolates with cyanoacetamide, followed by hydrolysis . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives includes the reaction of acid chlorides with amines . These methods could potentially be adapted for the synthesis of "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."
Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acid derivatives is often confirmed using spectroscopic methods such as MS, IR, 1H, and 13C NMR . Crystallographic studies can also provide detailed information about the molecular conformation and packing in the solid state . These techniques would be essential for the structural analysis of "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."
Chemical Reactions Analysis
Pyrrolidine carboxylic acid derivatives can undergo various chemical reactions. For example, they can be converted into amides, hydrazones, and oxadiazole derivatives . The presence of the carboxylic acid group also allows for the formation of esters and salts, and the aromatic ring can participate in electrophilic substitution reactions. The specific reactions of "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" would depend on the reactivity of the substituents on the aromatic ring and the pyrrolidine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylic acid derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of substituents on the aromatic ring can affect the compound's lipophilicity and steric properties . The presence of a carboxylic acid group typically makes these compounds acidic and capable of forming hydrogen bonds, which can affect their boiling points and solubility in different solvents . The photoreleasable protecting group studies suggest that certain substituents can enable the compound to undergo photoinduced reactions, leading to the release of the carboxylic acid .
科学研究应用
羧酸的光释放保护基团
1-(2,3-二甲苯基)-5-氧代吡咯烷-3-羧酸作为 2,5-二甲苯甲酰 (DMP) 基团的一部分,因其作为羧酸的光释放保护基团的作用而受到研究。该应用在有机合成中很重要,其中需要对羧酸进行受控释放。该过程涉及直接光解,导致形成几乎定量产率的相应羧酸,而不需要光敏剂(Klan、Zabadal 和 Heger,2000 年)。
1,2,5-恶二唑的形成
另一项研究重点介绍了 5-芳基异恶唑-3-羧酸转化为 5-芳基异恶唑-3-羟肟酸。这导致 1,2,5-恶二唑的重排和形成,一个例子是 1-(2,5-二甲苯基)-2-(4-羟基-1,2,5-恶二唑-3-基)乙酮。这种类型的化学转化在开发新的化学实体方面具有潜在的意义(Potkin、Petkevich、Lyakhov 和 Ivashkevich,2012 年)。
作用机制
Target of Action
The compound “1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is structurally similar to dexmedetomidine , a well-known α2-adrenoceptor agonist . Therefore, it’s plausible that this compound may also target α2-adrenoceptors. These receptors play a crucial role in the central nervous system, regulating a variety of physiological processes such as sedation, analgesia, and anxiolysis .
Mode of Action
As an α2-adrenoceptor agonist, this compound likely interacts with its targets by binding to the α2-adrenoceptors, leading to a series of intracellular events. This interaction can result in the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in protein kinase A (PKA) activity . This can lead to various physiological effects, including sedation and analgesia .
Biochemical Pathways
The interaction of this compound with α2-adrenoceptors can affect several biochemical pathways. The reduction in cAMP levels can influence multiple downstream effects, such as the modulation of ion channel activity and the regulation of neurotransmitter release . These changes can ultimately impact neuronal excitability and synaptic transmission, contributing to the compound’s potential sedative and analgesic effects .
Pharmacokinetics
Dexmedetomidine is known to be rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . It has a half-life ranging from 2 to 4 hours . Factors such as body size, hepatic function, plasma albumin levels, and cardiac output can significantly influence the pharmacokinetics of dexmedetomidine .
Result of Action
The molecular and cellular effects of this compound’s action would likely be similar to those of dexmedetomidine, given their structural similarity. These effects could include sedation, analgesia, and potentially anxiolysis . At the cellular level, the compound’s action could result in decreased neuronal excitability and altered synaptic transmission .
安全和危害
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-3-5-11(9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPJYODZNFUYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387861 | |
| Record name | 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-46-0 | |
| Record name | 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









